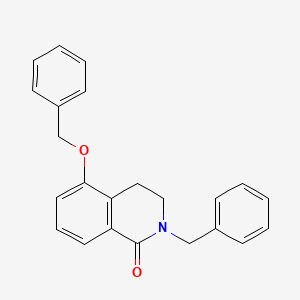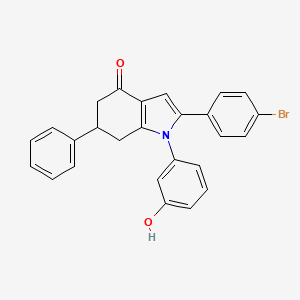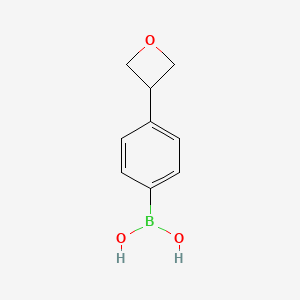
Acide (4-(oxétan-3-yl)phényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Oxetan-3-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BO3. It is a boronic acid derivative characterized by the presence of an oxetane ring attached to a phenyl group, which is further bonded to a boronic acid moiety.
Applications De Recherche Scientifique
(4-(Oxetan-3-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: The compound is explored for its potential in developing boron-containing drugs and as a tool for studying biological systems.
Medicine: It is investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
Target of Action
It is known that boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In the context of SM cross-coupling reactions, (4-(Oxetan-3-yl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our (4-(Oxetan-3-yl)phenyl)boronic acid) transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it could influence pathways where carbon-carbon bond formation is crucial . This includes the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.
Pharmacokinetics
Its LogP values suggest it has balanced hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
As an organoboron reagent in sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can result in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules produced.
Action Environment
It is known that sm cross-coupling reactions, in which this compound participates, are generally environmentally benign and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxetan-3-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-(oxetan-3-yl)benzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of (4-(Oxetan-3-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Oxetan-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form boronate esters.
Substitution: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds or other complex organic molecules.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the oxetane ring, making it less sterically hindered.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of an oxetane ring, affecting its reactivity and applications.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties.
Uniqueness: (4-(Oxetan-3-yl)phenyl)boronic acid is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically hindered biaryl compounds .
Propriétés
IUPAC Name |
[4-(oxetan-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRTZYOUMVFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2COC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
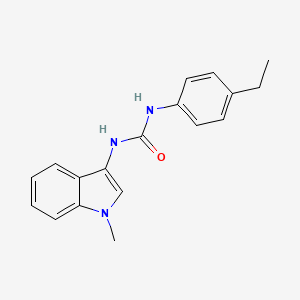
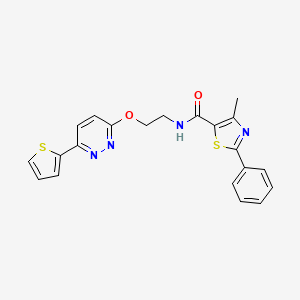
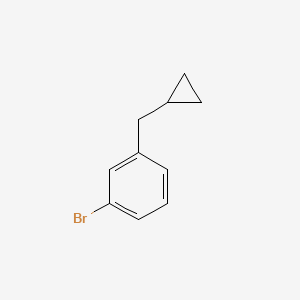
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)
![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)
![2-[(3-methylidenepiperidin-1-yl)methyl]pyridine](/img/structure/B2522086.png)
![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
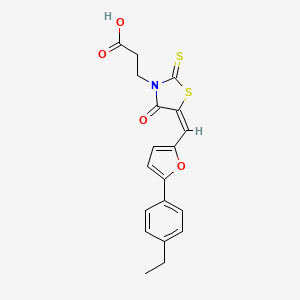
![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)
![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2522093.png)
